Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C14H16BrN3O3 . It has a molecular weight of 354.20 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-c]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring . This core is substituted at the 5-position with an acetamido group and at the 3-position with a bromo group .Scientific Research Applications
Enantioselective Synthesis
Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate is used in enantioselective synthesis processes. For instance, its derivatives have been applied in the asymmetric synthesis of pyrrolidine-based compounds, which are significant for their potential antithrombin activity and as inhibitors in medicinal chemistry (Chung et al., 2005).
Catalytic Activity
Compounds derived from this compound have been explored for their catalytic activity. For example, polymethacrylates containing pyridyl derivatives covalently attached have shown effectiveness as catalysts in acylation chemistry, demonstrating the utility of such structures in facilitating chemical transformations (Mennenga et al., 2015).
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of bioactive molecules, including those with antibacterial properties and as part of the synthesis of neuraminidase inhibitors, which are crucial for influenza treatment. The versatility of this compound in facilitating the synthesis of complex structures is highlighted by its role in the development of fluoro naphthyridines and neuraminidase inhibitors (Bouzard et al., 1992; Wang et al., 2001).
Novel Synthetic Routes
Researchers have developed novel synthetic routes utilizing this compound, showcasing its utility in the preparation of complex heterocyclic compounds. These synthetic methodologies enable the creation of compounds with potential therapeutic applications, including those acting on nicotinic acetylcholine receptors (Jarugu et al., 2018).
Conformational Studies and Drug Development
The compound's derivatives have been used in conformational studies to develop drugs with specific biological activities. For example, conformationally constrained azabicyclo heptane amino acids synthesized from this compound derivatives have been investigated for their potential in drug development (Hart & Rapoport, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 5-acetamido-3-bromopyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-8(19)17-12-5-9-10(15)7-18(11(9)6-16-12)13(20)21-14(2,3)4/h5-7H,1-4H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHNLADQMMGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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